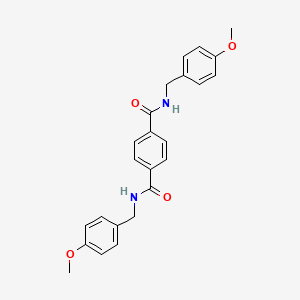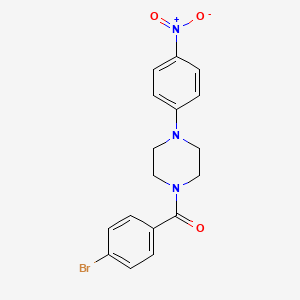![molecular formula C25H26N4O4S B11640671 (6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640671.png)
(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (6Z)-6-{4-[2-(2,4-dimetilfenoxi)etoxi]-3-etoxi-bencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es una compleja molécula orgánica con potenciales aplicaciones en diversos campos de la investigación científica. Este compuesto presenta una estructura única que incluye un núcleo tiadiazolo-pirimidinona, conocido por su actividad biológica y potenciales aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6Z)-6-{4-[2-(2,4-dimetilfenoxi)etoxi]-3-etoxi-bencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo tiadiazolo-pirimidinona: Este paso implica la ciclización de precursores apropiados bajo condiciones específicas para formar el núcleo tiadiazolo-pirimidinona.
Reacciones de sustitución:
Reacción de condensación: El paso final involucra la condensación del grupo bencilideno sustituido con el núcleo tiadiazolo-pirimidinona para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(6Z)-6-{4-[2-(2,4-dimetilfenoxi)etoxi]-3-etoxi-bencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona: puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir dobles enlaces u otros grupos reducibles dentro de la molécula.
Sustitución: Esta reacción puede reemplazar átomos o grupos específicos dentro de la molécula con otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos saturados del compuesto original.
Aplicaciones en la investigación científica
(6Z)-6-{4-[2-(2,4-dimetilfenoxi)etoxi]-3-etoxi-bencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su actividad biológica la convierte en una candidata para estudiar interacciones enzimáticas y procesos celulares.
Medicina: Puede tener potencial terapéutico para tratar diversas enfermedades debido a su estructura única y actividad biológica.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Aplicaciones Científicas De Investigación
(6Z)-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
El mecanismo de acción de (6Z)-6-{4-[2-(2,4-dimetilfenoxi)etoxi]-3-etoxi-bencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona implica su interacción con objetivos moleculares específicos dentro de las células. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en los procesos celulares. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Acetoacetato de etilo
- Acetilacetona
- Diceteno
Unicidad
(6Z)-6-{4-[2-(2,4-dimetilfenoxi)etoxi]-3-etoxi-bencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona: es único debido a su combinación específica de grupos funcionales y su núcleo tiadiazolo-pirimidinona. Esta estructura confiere propiedades químicas y biológicas distintivas que lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C25H26N4O4S |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
(6Z)-6-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O4S/c1-5-31-22-14-18(13-19-23(26)29-25(27-24(19)30)34-17(4)28-29)7-9-21(22)33-11-10-32-20-8-6-15(2)12-16(20)3/h6-9,12-14,26H,5,10-11H2,1-4H3/b19-13-,26-23? |
Clave InChI |
AXDRJKRUCSFASN-YJFMCDHMSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=C(C=C(C=C4)C)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=C(C=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640594.png)

![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640617.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640622.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
![methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640656.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640663.png)
![9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640677.png)

